molecular formula C8H8ClFO3S B13197111 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride

Cat. No.: B13197111
M. Wt: 238.66 g/mol
InChI Key: FJQUAULTSNRRQN-UHFFFAOYSA-N
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Description

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride is an organic compound with the molecular formula C8H8ClFO3S. This compound is part of the sulfonyl fluoride family, which is known for its reactivity and utility in various chemical reactions. It is used in organic synthesis and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride typically involves the sulfonylation of 5-Chloro-4-methoxy-2-methylbenzene. The reaction is carried out using sulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.

Scientific Research Applications

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biological molecules, such as proteins, through sulfonylation reactions.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride involves the formation of a covalent bond with nucleophilic sites on target molecules. This reactivity is due to the electrophilic nature of the sulfonyl fluoride group, which can react with nucleophiles such as amines, thiols, and hydroxyl groups. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic site.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-2-methoxy-4-methylbenzene-1-sulfonyl chloride
  • 4-Methylbenzylsulfonyl chloride
  • 5-Chloro-4-methoxy-2-methylbenzene-1-sulfonamide

Uniqueness

5-Chloro-4-methoxy-2-methylbenzene-1-sulfonyl fluoride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a different balance of electronic and steric effects, making it suitable for specific synthetic and research applications.

Properties

Molecular Formula

C8H8ClFO3S

Molecular Weight

238.66 g/mol

IUPAC Name

5-chloro-4-methoxy-2-methylbenzenesulfonyl fluoride

InChI

InChI=1S/C8H8ClFO3S/c1-5-3-7(13-2)6(9)4-8(5)14(10,11)12/h3-4H,1-2H3

InChI Key

FJQUAULTSNRRQN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)F)Cl)OC

Origin of Product

United States

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